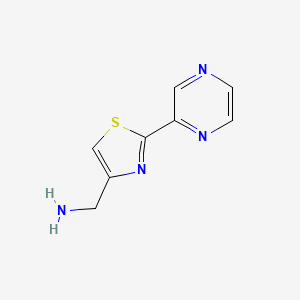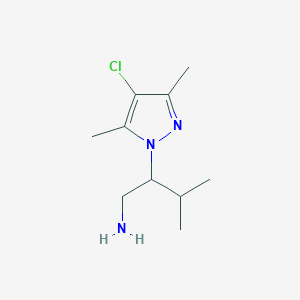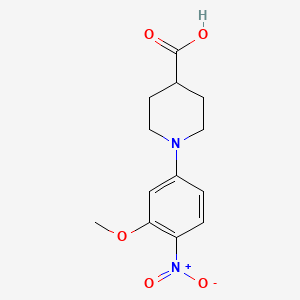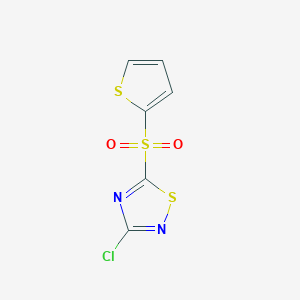
2,4-Dibromo-3,6-difluoroaniline
Descripción general
Descripción
2,4-Dibromo-3,6-difluoroaniline is a chemical compound used in chemical synthesis . It has a molecular weight of 286.9 .
Synthesis Analysis
The synthesis of similar compounds involves reaction temperatures of 10-30°C, with reaction times of 4-6 hours . The reaction solvent is water, and the reactants are added in a specific ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using diffraction studies on single crystals .Chemical Reactions Analysis
The bromo-substituent in similar compounds allows Pd-catalysed coupling reactions for expanding the size of the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 286.9 .Aplicaciones Científicas De Investigación
Haloaniline-Induced In Vitro Nephrotoxicity
Haloanilines, including compounds similar to 2,4-Dibromo-3,6-difluoroaniline, are utilized as chemical intermediates in manufacturing pesticides, dyes, and drugs. Studies have evaluated their nephrotoxic effects in vitro, demonstrating that certain haloaniline derivatives can be potent nephrotoxicants, affecting renal function through mechanisms like lactate dehydrogenase (LDH) release and alterations in gluconeogenesis capacity (Hong et al., 2000).
Spectroscopic and Quantum Chemical Studies
Research has focused on the structural and physicochemical characterization of haloaniline derivatives, including this compound, using spectroscopic and quantum chemical methods. These studies provide insights into the electronic characteristics, molecular structure, and potential applications in materials science (Kose et al., 2015).
Chemical Synthesis and Local Anesthetic Activity
Derivatives of this compound have been explored for the synthesis of biologically active compounds, including those with local anesthetic properties. Such research indicates the potential pharmaceutical applications of these derivatives (Gataullin et al., 1999).
Environmental Impact and Alternative Surfactants
The environmental behaviors and potential adverse effects of fluorinated compounds, including those related to this compound, have been studied, particularly in the context of their use in aqueous film-forming foams for fire extinguishing. Research into alternatives to environmentally persistent and toxic fluorinated surfactants is ongoing, aiming to identify compounds with lower environmental impact (Ruan et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been employed in the synthesis of receptor antagonists, suggesting potential interactions with specific cellular receptors .
Mode of Action
The compound may interact with its targets through hydrogen bonding or other types of molecular interactions, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-3,6-difluoroaniline . These factors could include pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dibromo-3,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKOSTCYPCHQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine](/img/structure/B1648956.png)


![Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate](/img/structure/B1648965.png)


![[2-(2-Chlorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1648974.png)
![[3-(4-Fluorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B1648975.png)




